1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one
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Overview
Description
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The benzyl, chloro, dioxaborolan, and trimethylsilyl groups are introduced through various substitution reactions, often involving reagents such as benzyl chloride, chlorinating agents, boronic acids, and silylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Lacks the trimethylsilyl group.
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridin-2(1H)-one: Has a methyl group instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one can influence its reactivity and interactions, making it unique compared to similar compounds.
Properties
Molecular Formula |
C21H29BClNO3Si |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylpyridin-2-one |
InChI |
InChI=1S/C21H29BClNO3Si/c1-20(2)21(3,4)27-22(26-20)17-16(28(5,6)7)14-24(19(25)18(17)23)13-15-11-9-8-10-12-15/h8-12,14H,13H2,1-7H3 |
InChI Key |
OGSKPTGQKPVZAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)N(C=C2[Si](C)(C)C)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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